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molecular formula C13H16F3NO B3340297 1-Benzyl-4-(trifluoromethyl)piperidin-4-ol CAS No. 373603-70-4

1-Benzyl-4-(trifluoromethyl)piperidin-4-ol

Cat. No. B3340297
M. Wt: 259.27 g/mol
InChI Key: BROXBGWEKOTEGT-UHFFFAOYSA-N
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Patent
US07592358B2

Procedure details

A suspension of 6.48 g (25.00 mmol) of 1-benzyl-4-trifluoromethylpiperidin-4-ol and 810 mg Pd/C (10%) in 100 mL of MeOH was hydrogenated at RT and 3 bar hydrogen pressure for 17 hours. The catalyst was filtered off and the filtrate evaporated down in vacuo. Yield: 4.22 g (quant. yield); C6H10F3NO (M=169.145); calc.: molpeak (M+H)+: 170; found: molpeak (M+H)+: 17; Rf value: 0.00 (silica gel, cyc/EtOAc 2:1).
Quantity
6.48 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
810 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([C:15]([F:18])([F:17])[F:16])([OH:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[F:18][C:15]([F:16])([F:17])[C:11]1([OH:14])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
6.48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
810 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at RT
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down in vacuo

Outcomes

Product
Name
Type
Smiles
FC(C1(CCNCC1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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